molecular formula C15H11F2N3S B2715472 4-(3-aminophenyl)-N-(2,4-difluorophenyl)thiazol-2-amine CAS No. 1176771-03-1

4-(3-aminophenyl)-N-(2,4-difluorophenyl)thiazol-2-amine

Cat. No. B2715472
CAS RN: 1176771-03-1
M. Wt: 303.33
InChI Key: DLPUMYODRGZLDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-aminophenyl)-N-(2,4-difluorophenyl)thiazol-2-amine, also known as AD4, is a small molecule drug that has been gaining attention in the scientific community for its potential therapeutic applications. AD4 belongs to the class of thiazole compounds, which have been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In

Scientific Research Applications

Corrosion Inhibition

Thiazole derivatives, including compounds structurally related to "4-(3-aminophenyl)-N-(2,4-difluorophenyl)thiazol-2-amine," have been studied for their corrosion inhibition properties. Quantum chemical parameters and molecular dynamics simulations indicate their potential as effective inhibitors against the corrosion of metals such as iron. The binding energies on metal surfaces suggest a strong interaction between these molecules and the metal, supporting their application in corrosion protection (Kaya et al., 2016).

Antimicrobial Activity

Aminothiazole derivatives have shown diverse biological applications, including antimicrobial properties. Synthesis and characterization of such compounds reveal their potential in forming poly chain structures due to intra-molecular hydrogen bonding, which could contribute to their biological activity. Computational studies support these findings, indicating a potential for bioactivity based on global reactivity parameters obtained from frontier molecular orbitals (Adeel et al., 2017).

Synthetic Organic Chemistry

In synthetic organic chemistry, thiazole compounds, including those related to "4-(3-aminophenyl)-N-(2,4-difluorophenyl)thiazol-2-amine," are of interest for developing corrosion inhibitors for metals like copper. Their synthesis and the study of their inhibition ability, supported by potentiodynamic polarization and electrochemical impedance spectroscopy, among other methods, highlight their significance in materials chemistry and corrosion science (Farahati et al., 2019).

Molecular Electronics

The study of aminothiazole derivatives extends into the exploration of their electronic and spectroscopic properties. These compounds exhibit notable behaviors in molecular electronics and photophysical applications. The analysis includes density functional theory (DFT) calculations to understand their optimized geometry, electronic properties, and potential as molecular electronic components (Kubba & Rahim, 2018).

Materials Science

In materials science, the synthesis and characterization of thiazole derivatives open pathways to novel applications. These compounds, through their structural and functional diversity, contribute to the development of new materials with potential uses in various industries, from corrosion inhibitors to antimicrobial agents and beyond. Their molecular and electronic structure investigations provide insights into designing materials with desired properties for specific applications (Sah et al., 2014).

properties

IUPAC Name

4-(3-aminophenyl)-N-(2,4-difluorophenyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F2N3S/c16-10-4-5-13(12(17)7-10)19-15-20-14(8-21-15)9-2-1-3-11(18)6-9/h1-8H,18H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLPUMYODRGZLDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=CSC(=N2)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-aminophenyl)-N-(2,4-difluorophenyl)thiazol-2-amine

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